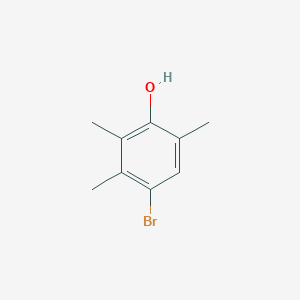

4-Bromo-2,3,6-trimethyl-phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZUMQRUUPCHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445384 | |

| Record name | 4-bromo-2,3,6-trimethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51857-41-1 | |

| Record name | 4-bromo-2,3,6-trimethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,3,6-trimethylphenol: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3,6-trimethylphenol is a halogenated aromatic organic compound with significant potential in various scientific and industrial domains. As a substituted phenol, its chemical behavior is governed by the interplay of the activating hydroxyl and methyl groups and the deactivating, yet directing, bromine atom on the aromatic ring. This guide provides a comprehensive overview of its fundamental properties, a validated synthesis protocol, detailed spectroscopic characterization, and essential safety information. Understanding these core attributes is critical for its effective application in pharmaceutical synthesis, materials science, and chemical research. The strategic placement of the bromine atom and three methyl groups on the phenol scaffold makes it a valuable intermediate for introducing specific functionalities and building complex molecular architectures. This document aims to serve as a foundational resource for professionals engaged in the research and development of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2,3,6-trimethylphenol is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| CAS Number | 51857-41-1 | [1] |

| Molecular Formula | C₉H₁₁BrO | [2] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Boiling Point | 277.2 ± 35.0 °C (Predicted) | [1] |

| Density | 1.407 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 121.4 ± 25.9 °C (Predicted) | [2] |

| Refractive Index | 1.572 (Predicted) | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane. |

Synthesis of 4-Bromo-2,3,6-trimethylphenol

The synthesis of 4-Bromo-2,3,6-trimethylphenol is typically achieved through the electrophilic bromination of 2,3,6-trimethylphenol. The hydroxyl and methyl groups are activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic attack. The para-position relative to the hydroxyl group is the most sterically accessible and electronically favorable site for bromination.

Reaction Workflow

Caption: Synthesis of 4-Bromo-2,3,6-trimethylphenol.

Experimental Protocol

This protocol is adapted from established methods for the bromination of substituted phenols.[3][4]

Materials:

-

2,3,6-trimethylphenol

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,6-trimethylphenol (1 equivalent) in dichloromethane or glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled phenol solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. The reaction mixture will likely change color, and hydrogen bromide gas will be evolved.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the evolved HBr and any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. If dichloromethane was used, the organic layer will be the bottom layer. If glacial acetic acid was used, extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 4-Bromo-2,3,6-trimethylphenol can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of 4-Bromo-2,3,6-trimethylphenol is confirmed through various spectroscopic techniques.

Chemical Structure

Caption: Structure of 4-Bromo-2,3,6-trimethylphenol.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for confirming the substitution pattern on the aromatic ring. The predicted chemical shifts (δ) in ppm relative to TMS are outlined below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.0-7.2 | Singlet | 1H |

| Phenolic-OH | ~4.5-5.5 | Singlet (broad) | 1H |

| Methyl-H (C6) | ~2.2-2.4 | Singlet | 3H |

| Methyl-H (C2) | ~2.1-2.3 | Singlet | 3H |

| Methyl-H (C3) | ~2.0-2.2 | Singlet | 3H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-OH | ~150-155 |

| C-Br | ~115-120 |

| C-CH₃ (Aromatic) | ~125-140 |

| C-H (Aromatic) | ~120-130 |

| -CH₃ | ~15-25 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200-3600 | Broad, strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium to strong |

| C-O stretch | 1150-1250 | Strong |

| C-Br stretch | 500-650 | Medium to strong |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak ([M]⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

-

Molecular Ion ([M]⁺): m/z 214 and 216 (in a ~1:1 ratio).

-

Loss of a methyl group ([M-CH₃]⁺): m/z 199 and 201.

-

Loss of HBr ([M-HBr]⁺): m/z 134.

-

Loss of CO and a methyl group ([M-CO-CH₃]⁺): m/z 171 and 173.

Reactivity and Potential Applications

The reactivity of 4-Bromo-2,3,6-trimethylphenol is dictated by its functional groups. The hydroxyl group can undergo O-alkylation and O-acylation. The aromatic ring, despite the deactivating effect of the bromine atom, can still participate in further electrophilic aromatic substitution reactions at the remaining unsubstituted position, although under harsher conditions. The bromine atom can be displaced through various coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile building block in organic synthesis.

Potential applications include:

-

Pharmaceutical Intermediate: As a precursor for the synthesis of more complex drug molecules.

-

Agrochemical Synthesis: In the development of new pesticides and herbicides.

-

Polymer Chemistry: As a monomer or additive to modify the properties of polymers.

-

Fine Chemical Synthesis: As a starting material for the synthesis of other substituted phenols and aromatic compounds.

Safety and Handling

4-Bromo-2,3,6-trimethylphenol should be handled with care in a well-ventilated area, preferably in a fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 4-Bromo-2,3,6-trimethyl-phenol (CAS 51857-41-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,3,6-trimethyl-phenol, a substituted hindered phenol of interest in various chemical and pharmaceutical research areas. This document delves into its physicochemical properties, a plausible synthesis protocol, spectroscopic characterization, potential applications, and essential safety and handling information.

Physicochemical Properties

This compound is a halogenated derivative of 2,3,6-trimethylphenol. While experimental data is limited, its key physicochemical properties can be predicted or inferred from available data for closely related compounds.

| Property | Value | Source |

| CAS Number | 51857-41-1 | [1][2] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Predicted Boiling Point | 277.2 ± 35.0 °C | [1] |

| Predicted Density | 1.406 ± 0.06 g/cm³ | [1] |

| Appearance | Expected to be a powder or liquid | - |

Synthesis and Purification

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Adapted from a similar procedure[3])

Materials:

-

2,3,6-trimethylphenol

-

Dichloromethane (dry)

-

Bromine

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethanol

-

Water

Equipment:

-

Three-necked round-bottomed flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice-water bath

-

Gas trap (containing sodium hydroxide solution)

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a gas trap, dissolve 2,3,6-trimethylphenol in dry dichloromethane.

-

Cool the flask in an ice-water bath.

-

Prepare a solution of bromine in dry dichloromethane and charge it into the dropping funnel.

-

Add the bromine solution dropwise to the stirred solution of 2,3,6-trimethylphenol over a period of one hour, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 10-20 minutes.

-

Slowly add saturated aqueous sodium sulfite solution at 0°C to quench the excess bromine. Continue stirring until the orange color of bromine disappears.

-

Transfer the mixture to a separatory funnel containing saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with two portions of dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

-

Recrystallize the crude product from an ethanol-water mixture to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Representative Data for a Brominated Dimethylphenol[4])

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | s | 2H | Aromatic protons |

| ~4.8 | s | 1H | Hydroxyl proton |

| ~2.2 | s | 6H | Methyl protons |

Note: The actual spectrum of this compound would show three distinct methyl singlets and a single aromatic proton singlet.

Mass Spectrometry (Representative Data for a Brominated Methylphenol[5])

| m/z | Interpretation |

| M⁺, M⁺+2 | Molecular ion peaks with a characteristic ~1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |

| M⁺ - CH₃ | Loss of a methyl group. |

| M⁺ - Br | Loss of the bromine atom. |

Infrared (IR) Spectroscopy (Expected Absorptions)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3600-3200 | O-H stretch (hydroxyl group) |

| ~3000-2850 | C-H stretch (methyl groups) |

| ~1600, ~1470 | C=C stretch (aromatic ring) |

| ~1200 | C-O stretch (phenol) |

| ~600-500 | C-Br stretch |

Applications and Biological Relevance

Hindered Phenol Antioxidant

This compound belongs to the class of hindered phenols, which are known for their antioxidant properties. The bulky methyl groups ortho to the hydroxyl group sterically hinder the phenoxy radical formed upon hydrogen donation, thereby preventing its participation in chain propagation reactions.

Caption: General antioxidant mechanism of hindered phenols.

Intermediate in Organic Synthesis

Brominated phenols are versatile intermediates in organic synthesis. The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new functional groups and build more complex molecules. This makes this compound a potentially valuable building block in the synthesis of novel pharmaceutical compounds and other fine chemicals.

While 2,3,6-trimethylphenol itself is a key precursor in the industrial synthesis of Vitamin E (α-tocopherol) via oxidation to 2,3,5-trimethyl-1,4-benzoquinone, the brominated derivative could potentially be used to synthesize other Vitamin E analogs or related chromane structures.[3][4]

Potential Biological Activity

Derivatives of natural bromophenols found in marine algae have been shown to possess various biological activities, including antioxidant and anticancer properties.[5] The unique substitution pattern of this compound makes it an interesting candidate for screening in various biological assays to explore its potential therapeutic applications.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following guidelines are based on general knowledge of brominated phenols.[6][7][8][9]

-

Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation. It is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[6]

-

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

-

Handling and Storage:

-

Handle in a well-ventilated place.

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Store in a well-ventilated place. Keep the container tightly closed.

-

References

- 1. This compound CAS#: 51857-41-1 [chemicalbook.com]

- 2. This compound | 51857-41-1 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. acrossbiotech.com [acrossbiotech.com]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Synthesis Precursors of 4-Bromo-2,3,6-trimethylphenol

Introduction

4-Bromo-2,3,6-trimethylphenol is a substituted aromatic compound of significant interest as a precursor and building block in various fields of organic synthesis, including the development of novel pharmaceutical agents and complex molecular architectures. Its utility stems from the specific arrangement of methyl and bromo substituents on the phenol ring, which offers a unique combination of steric and electronic properties for further chemical modification. This guide provides a comprehensive technical overview of the primary synthetic routes to 4-Bromo-2,3,6-trimethylphenol, with a core focus on the selection, preparation, and validation of its key precursors. We will delve into the mechanistic underpinnings of the synthetic strategies, provide field-proven experimental protocols, and discuss the critical aspects of precursor characterization and process safety.

Core Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of 4-Bromo-2,3,6-trimethylphenol predominantly relies on a classical and robust reaction in organic chemistry: electrophilic aromatic substitution (EAS) . The overall logic involves the selective introduction of a bromine atom onto the aromatic ring of the primary precursor, 2,3,6-trimethylphenol.

The hydroxyl (-OH) and methyl (-CH₃) groups on the precursor are both activating, electron-donating groups, which increase the nucleophilicity of the aromatic ring and direct incoming electrophiles to the ortho and para positions.[1] In the case of 2,3,6-trimethylphenol, the positions ortho (C2, C6) and meta (C3) to the hydroxyl group are already substituted with methyl groups. The remaining unsubstituted positions are C4 (para) and C5 (meta). The powerful ortho, para-directing influence of the hydroxyl group strongly favors the substitution of the incoming electrophile (Br⁺) at the C4 position, leading to the desired product with high regioselectivity.

Visualization of the Synthetic Workflow

The following diagram illustrates the high-level workflow from the primary precursor to the final product.

Caption: High-level workflow for the synthesis of 4-Bromo-2,3,6-trimethylphenol.

Part 1: The Primary Precursor: 2,3,6-Trimethylphenol

The cornerstone of this synthesis is the availability and purity of the starting material, 2,3,6-trimethylphenol (CAS: 2416-94-6).[2] This compound serves as the direct precursor for the bromination step.

Synthesis and Sourcing of 2,3,6-Trimethylphenol

For researchers, 2,3,6-trimethylphenol can be procured from commercial chemical suppliers or synthesized in-house through several established methods. The most common industrial production method involves the gas-phase methylation of m-cresol with methanol.[2][3] This reaction is typically carried out at high temperatures (300–460 °C) over ortho-selective metal oxide catalysts, such as modified iron oxide or alumina.[2][3][4][5]

Alternative, though less common, synthetic routes include:

-

The reaction of diethyl ketone with a 1-amino-vinyl methyl ketone.[6]

The choice between commercial sourcing and in-house synthesis depends on factors such as required purity, scale, and available resources. For most lab-scale applications, commercial sourcing is the most efficient option.

Quality Control and Characterization of the Precursor

Before proceeding with bromination, it is imperative to validate the identity and purity of the 2,3,6-trimethylphenol precursor. Contamination with other phenolic isomers can lead to a mixture of brominated products that are difficult to separate.

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Identity | Conforms to reference spectrum | ¹H NMR, ¹³C NMR, FT-IR |

| Purity | ≥98% | Gas Chromatography (GC) |

| Melting Point | 61-64 °C | Melting Point Apparatus |

Part 2: The Bromination Reaction - Mechanism and Protocol

The conversion of 2,3,6-trimethylphenol to the target compound is achieved through direct bromination. The choice of solvent and brominating agent is critical for controlling the reaction's selectivity and preventing over-bromination.

Reaction Mechanism: Electrophilic Attack

The mechanism proceeds via the classic steps of electrophilic aromatic substitution. The hydroxyl group activates the ring, and the electron-rich pi system attacks the electrophilic bromine species.

Caption: Simplified mechanism for the electrophilic bromination of 2,3,6-trimethylphenol.

The solvent plays a crucial role. Polar, protic solvents like water or acetic acid can enhance the electrophilicity of bromine, potentially leading to faster reactions but also increasing the risk of over-bromination.[7][8] Non-polar solvents like carbon tetrachloride or dichloromethane provide a more controlled reaction environment.[9][10]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective bromination of substituted phenols.[10]

Materials:

-

2,3,6-Trimethylphenol (1 equivalent)

-

Bromine (Br₂) (1.05 - 1.1 equivalents)

-

Dichloromethane (CH₂Cl₂, dry)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve 2,3,6-trimethylphenol in dry dichloromethane under an inert atmosphere (e.g., argon).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Bromine Addition: Prepare a solution of bromine in a small amount of dry dichloromethane and charge it into the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the temperature remains at or below 5 °C. The characteristic reddish-brown color of bromine should dissipate as it reacts.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, slowly add saturated sodium thiosulfate solution to quench any unreacted bromine. The reddish-brown color will disappear completely.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes) to yield 4-Bromo-2,3,6-trimethylphenol as a solid.

Safety Precautions

-

Bromine is highly corrosive, toxic, and volatile. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, goggles, lab coat).

-

Dichloromethane is a suspected carcinogen. All handling should be performed in a fume hood.

-

The reaction generates hydrogen bromide (HBr) gas, which is corrosive. The reaction setup should include a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the HBr.

Part 3: Product Validation and Characterization

The final product, 4-Bromo-2,3,6-trimethylphenol (CAS: 51857-41-1), must be thoroughly characterized to confirm its identity and purity.[11]

| Property | Value |

| Molecular Formula | C₉H₁₁BrO[11] |

| Molecular Weight | 215.09 g/mol [11] |

Analytical Techniques for Validation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information. The ¹H NMR spectrum should show a single aromatic proton signal, confirming monosubstitution, along with signals for the three distinct methyl groups and the hydroxyl proton.

-

Mass Spectrometry (MS): Confirms the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H stretch of the phenol and C-H and C=C stretches of the substituted aromatic ring.

Conclusion

The synthesis of 4-Bromo-2,3,6-trimethylphenol is a straightforward yet illustrative example of electrophilic aromatic substitution. The success of the synthesis hinges on the quality of the primary precursor, 2,3,6-trimethylphenol , and the controlled execution of the bromination step. By carefully selecting precursors, controlling reaction conditions, and rigorously validating the final product, researchers can reliably produce this valuable chemical intermediate for applications in drug development and advanced organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,3,6-Trimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 3. 2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google Patents [patents.google.com]

- 5. US4283574A - Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol - Google Patents [patents.google.com]

- 6. DE4414877A1 - Process for the preparation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-BROMO-2,3,6-TRIMETHYL-PHENOL CAS#: 51857-41-1 [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-2,3,6-trimethylphenol for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Phenol

4-Bromo-2,3,6-trimethylphenol is a halogenated aromatic organic compound with the chemical formula C₉H₁₁BrO.[1][2] As a substituted phenol, it possesses a hydroxyl group attached to a benzene ring, with bromine and methyl substituents influencing its chemical reactivity and potential biological activity. While specific research on 4-Bromo-2,3,6-trimethylphenol is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules, including natural bromophenols found in marine algae known for their antioxidant and anticancer properties.[3][4] This guide aims to provide a comprehensive technical overview of 4-Bromo-2,3,6-trimethylphenol, drawing upon data from closely related analogues to infer its properties, synthesis, and potential applications in the field of drug discovery and development.

Physicochemical Properties: A Blend of Aromaticity and Halogenation

While experimental data for 4-Bromo-2,3,6-trimethylphenol is limited, some of its physicochemical properties have been reported, likely through computational models. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Weight | 215.09 g/mol | [1][2] |

| Density | 1.407 g/cm³ | [5] |

| Flash Point | 121.4 °C | [5] |

| Refractive Index | 1.572 | [5] |

| pKa | 10.22 ± 0.28 (Predicted) | [2] |

The presence of the bromine atom and methyl groups on the phenol ring influences its lipophilicity and electronic properties, which are key determinants of its potential as a drug candidate.

Synthesis and Reaction Chemistry: A Focus on Electrophilic Aromatic Substitution

The synthesis of 4-Bromo-2,3,6-trimethylphenol would logically proceed via the electrophilic bromination of 2,3,6-trimethylphenol. The hydroxyl and methyl groups are activating ortho- and para-directors, making the aromatic ring highly susceptible to electrophilic attack. The general mechanism for this reaction is depicted below.

Caption: General mechanism for the synthesis of 4-Bromo-2,3,6-trimethylphenol.

Exemplary Protocol for the Bromination of a Substituted Phenol

Materials:

-

2,4,6-trimethylphenol

-

Carbon tetrachloride (or a less toxic solvent like dichloromethane or acetic acid)

-

Bromine

-

Water bath

-

Reaction vessel with a dropping funnel and gas outlet

-

Distillation apparatus

-

Filtration setup

Procedure:

-

Dissolve 2,4,6-trimethylphenol in the chosen solvent within the reaction vessel.

-

Cool the solution using a water bath.

-

Slowly add bromine dissolved in the same solvent to the reaction mixture via the dropping funnel. The reaction is exothermic and will release hydrogen bromide gas, which should be vented to a proper scrubbing system.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating to ensure complete conversion.

-

Quench any unreacted bromine with a reducing agent such as sodium bisulfite solution.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous salt like sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure brominated phenol.

Causality in Experimental Choices:

-

Solvent: The choice of solvent is critical. While carbon tetrachloride has been historically used, its toxicity necessitates the use of safer alternatives like dichloromethane or acetic acid. The solvent should be inert to the reaction conditions and capable of dissolving the starting material.

-

Temperature Control: The bromination of activated phenols is highly exothermic. Cooling the reaction mixture during the addition of bromine is crucial to prevent side reactions and ensure selectivity.

-

Stoichiometry: The stoichiometry of bromine will determine the degree of bromination. For the synthesis of a monobrominated product like 4-Bromo-2,3,6-trimethylphenol, a slight excess of the phenol or careful control of the bromine amount would be necessary to minimize the formation of di- and tri-brominated byproducts.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. Although specific spectra for 4-Bromo-2,3,6-trimethylphenol are not found in the searched literature, we can predict the expected features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the hydroxyl proton, and the three methyl groups. The chemical shifts of the methyl groups will be influenced by their position relative to the hydroxyl and bromo substituents. The aromatic proton will likely appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-2,3,6-trimethylphenol would exhibit characteristic absorption bands:

-

A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

C-H stretching vibrations of the methyl groups and the aromatic ring in the 2850-3100 cm⁻¹ region.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-O stretching vibration around 1200 cm⁻¹.

-

A C-Br stretching vibration at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a methyl group or other characteristic cleavages of the aromatic ring.

Potential Applications in Drug Development: Insights from Related Bromophenols

Bromophenols are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[3][4] While 4-Bromo-2,3,6-trimethylphenol itself has not been extensively studied, the known activities of other bromophenols provide a strong rationale for its investigation as a potential therapeutic agent.

Antioxidant and Anticancer Activity

Many natural and synthetic bromophenols exhibit potent antioxidant and anticancer properties.[3] These activities are often attributed to the ability of the phenolic hydroxyl group to scavenge free radicals and the influence of the substituents on the electronic properties of the molecule. The presence of the bromine atom can enhance the lipophilicity of the compound, potentially improving its cell membrane permeability and bioavailability.

References

An In-depth Technical Guide to 4-Bromo-2,3,6-trimethylphenol: Synthesis, Properties, and Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2,3,6-trimethylphenol, a halogenated aromatic compound. While direct historical accounts of its discovery are not prominent in the scientific literature, this document reconstructs its likely synthesis and explores its physicochemical properties, predicted spectroscopic data, and potential applications based on established chemical principles and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and potential utility of substituted phenols.

Introduction and Historical Context

4-Bromo-2,3,6-trimethylphenol, with the chemical formula C₉H₁₁BrO, is a substituted phenol that, while not extensively documented in historical records, can be understood as a derivative of the industrially significant compound 2,3,6-trimethylphenol. The parent compound, 2,3,6-trimethylphenol, is a key precursor in the synthesis of Vitamin E, a vital antioxidant. Its applications also extend to the production of antioxidants for polymers and as a comonomer in the modification of polyphenylene oxide (PPO) resins to enhance their thermal and mechanical properties.[1]

The introduction of a bromine atom to the aromatic ring of 2,3,6-trimethylphenol is expected to significantly modify its chemical reactivity and biological activity. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of molecules. Brominated phenols, in particular, are known to exhibit a range of biological activities, including antioxidant and anticancer effects.[2][3][4] Therefore, 4-Bromo-2,3,6-trimethylphenol represents a compound of interest for further investigation in these areas.

This guide will delve into the probable synthetic routes, detailed physicochemical and spectroscopic characteristics, and potential applications of this molecule, providing a foundational resource for its further study and utilization.

Synthesis of 4-Bromo-2,3,6-trimethylphenol

The synthesis of 4-Bromo-2,3,6-trimethylphenol can be logically deduced from established methods for the bromination of phenols. The hydroxyl group of a phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of 2,3,6-trimethylphenol, the para position (position 4) relative to the hydroxyl group is unsubstituted and sterically accessible, making it the most likely site for bromination.

A plausible and efficient method for the synthesis of 4-Bromo-2,3,6-trimethylphenol involves the direct bromination of 2,3,6-trimethylphenol using a suitable brominating agent in an appropriate solvent.

Experimental Protocol: Electrophilic Bromination

This protocol is based on general procedures for the regioselective bromination of activated aromatic compounds.

Materials:

-

2,3,6-trimethylphenol

-

Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid or Dichloromethane

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,3,6-trimethylphenol in a suitable solvent like glacial acetic acid or dichloromethane.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction and minimize the formation of poly-brominated byproducts.

-

Bromination: Slowly add a solution of molecular bromine (dissolved in the same solvent) or N-Bromosuccinimide portion-wise to the stirred reaction mixture. The reaction is typically rapid, and the disappearance of the bromine color can be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic solvent and any HBr formed, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4-Bromo-2,3,6-trimethylphenol by column chromatography on silica gel using a hexane:ethyl acetate gradient or by recrystallization from a suitable solvent system.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-Bromo-2,3,6-trimethylphenol.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of 4-Bromo-2,3,6-trimethylphenol are crucial for its identification, characterization, and handling.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 51857-41-1 | [5][6][7] |

| Molecular Formula | C₉H₁₁BrO | [5][6] |

| Molecular Weight | 215.09 g/mol | [5] |

| Appearance | Predicted: White to off-white solid | Inferred |

| Boiling Point | 277.2 ± 35.0 °C (Predicted) | [5] |

| Density | 1.406 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, ether, chloroform), slightly soluble in water. | Inferred from similar compounds[8] |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H NMR | Phenolic -OH: A broad singlet around δ 5.0-6.0 ppm. Aromatic -H: A singlet for the proton at C5, expected around δ 7.0-7.5 ppm. Methyl -CH₃: Three distinct singlets for the methyl groups at C2, C3, and C6, likely in the range of δ 2.0-2.5 ppm. |

| ¹³C NMR | C-OH (C1): ~150-155 ppm. C-Br (C4): ~115-120 ppm. Aromatic CH (C5): ~130-135 ppm. Methyl-substituted Aromatic C (C2, C3, C6): ~125-140 ppm. Methyl Carbons: ~15-25 ppm. |

| IR (Infrared) | O-H stretch: A broad band around 3200-3600 cm⁻¹. C-H stretch (aromatic): ~3000-3100 cm⁻¹. C-H stretch (aliphatic): ~2850-3000 cm⁻¹. C=C stretch (aromatic): ~1450-1600 cm⁻¹. C-O stretch: ~1200-1300 cm⁻¹. C-Br stretch: ~500-650 cm⁻¹. |

| Mass Spec (MS) | Molecular Ion (M⁺): A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 214 and 216. Major Fragments: Loss of a methyl group ([M-15]⁺) and other fragmentation patterns typical of phenols. |

Potential Applications and Biological Significance

The potential applications of 4-Bromo-2,3,6-trimethylphenol can be extrapolated from the known uses of its parent compound and other brominated phenols.

Intermediate in Organic Synthesis

The presence of a reactive hydroxyl group and a bromine atom makes 4-Bromo-2,3,6-trimethylphenol a versatile intermediate for further chemical modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex molecules. The hydroxyl group can be derivatized to ethers or esters, or it can direct further electrophilic substitutions.

Potential as an Antioxidant

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The methyl groups on the aromatic ring of 4-Bromo-2,3,6-trimethylphenol may enhance its antioxidant activity. Bromophenols isolated from marine algae have demonstrated significant antioxidant potential.[2][3][4]

Potential Biological Activities

Numerous studies have reported on the diverse biological activities of brominated phenols, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4][10] The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and interaction with biological targets. It is plausible that 4-Bromo-2,3,6-trimethylphenol could exhibit similar bioactivities, making it a candidate for screening in drug discovery programs. For instance, some bromophenols have been shown to induce apoptosis in cancer cells.[2][3]

Potential Mechanism of Action as a Radical Scavenger

Caption: Proposed radical scavenging mechanism of 4-Bromo-2,3,6-trimethylphenol.

Conclusion

4-Bromo-2,3,6-trimethylphenol is a halogenated derivative of a commercially important phenol. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through the electrophilic bromination of 2,3,6-trimethylphenol. This guide has provided a detailed overview of its likely synthesis, its physicochemical properties, and its predicted spectroscopic profile. Furthermore, based on the known activities of related compounds, 4-Bromo-2,3,6-trimethylphenol holds potential as a versatile intermediate in organic synthesis and as a candidate for investigation into its antioxidant and other biological activities. Further experimental validation of the properties and applications discussed herein is warranted to fully elucidate the potential of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-BROMO-2,3,6-TRIMETHYL-PHENOL CAS#: 51857-41-1 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 51857-41-1 [chemicalbook.com]

- 8. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 9. 4-Bromo-2,6-dimethylphenol(2374-05-2) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Unlocking the Potential of 4-Bromo-2,3,6-trimethyl-phenol: A Technical Guide to Emerging Research Areas

Abstract

This technical guide provides a comprehensive overview of potential research avenues for the lesser-explored compound, 4-Bromo-2,3,6-trimethyl-phenol. While its direct applications remain largely uncharacterized, its structural features—a hindered phenolic core combined with bromine substitution—suggest significant potential in medicinal chemistry and materials science. This document outlines novel synthetic strategies, proposes key areas for biological investigation including antioxidant, antimicrobial, and kinase inhibition activities, and provides detailed, field-proven experimental protocols to empower researchers in drug discovery and development. Our analysis is grounded in established chemical principles and draws parallels from structurally related compounds to provide a robust framework for future research and development.

Introduction: The Untapped Potential of a Unique Phenolic Scaffold

Phenolic compounds are a cornerstone of medicinal chemistry, valued for their diverse biological activities.[1][2][3] The strategic incorporation of bulky alkyl groups and halogen atoms can significantly modulate their physicochemical properties and biological efficacy. This compound presents a unique scaffold, combining the antioxidant potential of a hindered phenol with the enhanced biological activity often conferred by bromination.[4][5][6] The trimethyl substitution pattern creates steric hindrance around the hydroxyl group, a feature known to enhance antioxidant stability and efficacy by favoring the donation of a hydrogen atom to scavenge free radicals while minimizing pro-oxidant side reactions.[4][7][8] Furthermore, the presence of a bromine atom can increase lipophilicity, potentially improving membrane permeability and interaction with biological targets.[9]

Despite these promising structural attributes, this compound remains an under-investigated molecule. This guide aims to bridge this knowledge gap by proposing several high-potential research directions and providing the necessary technical details to initiate these investigations.

Proposed Research Areas and Methodologies

Novel Synthetic Approaches and Derivatization

The efficient and selective synthesis of this compound is the first critical step. We propose a targeted electrophilic bromination of 2,3,6-trimethylphenol. Following synthesis, the phenolic hydroxyl group and the bromine atom offer two distinct handles for further chemical modification, opening avenues for the creation of diverse compound libraries.

A practical approach involves the direct bromination of 2,3,6-trimethylphenol using a mild and selective brominating agent to favor para-substitution.

Experimental Protocol: Electrophilic Bromination

-

Dissolution: Dissolve 10 mmol of 2,3,6-trimethylphenol in 50 mL of a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Bromination: Slowly add a solution of 10 mmol of a brominating agent (e.g., N-Bromosuccinimide (NBS) or a PIDA–AlBr3 system) in the same solvent.[10][11][12] The use of a mild reagent is crucial to prevent over-bromination.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the organic layer with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Synthetic workflow for this compound.

The synthesized this compound can serve as a versatile building block for creating a library of novel compounds.[13]

-

O-alkylation/acylation: The phenolic hydroxyl can be readily converted to ethers or esters to modulate solubility and pharmacokinetic properties.

-

Palladium-catalyzed cross-coupling reactions: The aryl bromide is an excellent handle for Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, vinyl, or amino substituents.[14]

Investigation of Antioxidant and Neuroprotective Potential

The hindered phenol structure is a strong indicator of potential antioxidant activity.[4][5][7][8] This antioxidant capacity may translate into neuroprotective effects, as oxidative stress is a key factor in many neurodegenerative diseases.[15][16][17][18][19]

A panel of in vitro assays should be employed to comprehensively evaluate the antioxidant potential.[20][21][22][23][24]

| Assay | Principle |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[22] |

| ABTS Radical Cation Decolorization Assay | Measures the ability of the compound to scavenge the ABTS radical cation.[22] |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[22] |

| Cellular Antioxidant Activity (CAA) Assay | Evaluates the antioxidant activity within a cellular environment, providing a more biologically relevant measure.[21] |

Experimental Protocol: DPPH Assay

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Reaction: In a 96-well plate, add 100 µL of each sample dilution and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Cell-based assays using neuronal cell lines (e.g., SH-SY5Y) can be used to assess neuroprotective effects against oxidative stress-induced cell death.

Experimental Protocol: Neuroprotection against H₂O₂-induced toxicity

-

Cell Culture: Culture SH-SY5Y cells in appropriate media.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) for a specified time to induce oxidative damage.

-

Cell Viability Assay: Assess cell viability using the MTT or LDH assay.

-

Analysis: Determine the protective effect of the compound by comparing the viability of treated cells to untreated controls.

Caption: Workflow for evaluating antioxidant and neuroprotective potential.

Exploration of Antimicrobial Activity

Bromophenols are known to exhibit significant antimicrobial properties.[6][9][25][26] The unique substitution pattern of this compound warrants investigation into its potential as an antibacterial and antifungal agent.

Standard methods such as broth microdilution and disk diffusion can be used to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.[27][28][29][30][31]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for antimicrobial susceptibility testing.

Design of Novel Kinase Inhibitors

The phenolic scaffold is a common feature in many kinase inhibitors.[32][33][34][35][36] The structural rigidity and potential for diverse functionalization make this compound an attractive starting point for the design of novel kinase inhibitors.

Computational methods can be employed to predict the binding affinity of this compound and its derivatives to the ATP-binding site of various kinases implicated in diseases such as cancer.

Promising candidates from in silico screening can be synthesized and evaluated for their inhibitory activity against a panel of kinases using commercially available assay kits.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for applications in medicinal chemistry. Its unique combination of a hindered phenolic core and bromine substitution provides a strong rationale for investigating its antioxidant, neuroprotective, antimicrobial, and kinase inhibitory activities. The experimental frameworks provided in this guide offer a clear and actionable path for researchers to unlock the full potential of this intriguing molecule. Further exploration of its derivatives through strategic synthetic modifications is likely to yield novel compounds with enhanced biological activities, contributing to the development of new therapeutic agents.

References

- 1. Phenols in medicine | Feature | RSC Education [edu.rsc.org]

- 2. Phenol - Wikipedia [en.wikipedia.org]

- 3. ijcrt.org [ijcrt.org]

- 4. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 5. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. partinchem.com [partinchem.com]

- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays [greenskybio.com]

- 23. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 24. ijnrd.org [ijnrd.org]

- 25. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antimicrobial Activity of Non-Halogenated Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. apec.org [apec.org]

- 29. woah.org [woah.org]

- 30. pure.tue.nl [pure.tue.nl]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

Methodological & Application

Synthesis Protocol for 4-Bromo-2,3,6-trimethylphenol: An In-Depth Technical Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of 4-Bromo-2,3,6-trimethylphenol, a valuable building block in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step procedure but also the underlying scientific principles that govern the reaction.

Introduction

4-Bromo-2,3,6-trimethylphenol is a substituted aromatic compound with significant potential in the synthesis of more complex molecules. The introduction of a bromine atom onto the 2,3,6-trimethylphenol scaffold provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. The strategic placement of the bromine atom at the 4-position, para to the hydroxyl group, is crucial and is dictated by the powerful directing effects of the substituents on the aromatic ring. Understanding and controlling the regioselectivity of the bromination reaction is therefore paramount for the successful synthesis of the desired isomer.

This guide will delve into the mechanistic aspects of the electrophilic aromatic substitution reaction, provide a detailed and field-tested protocol for the selective synthesis of 4-Bromo-2,3,6-trimethylphenol, and outline the necessary steps for its purification and characterization.

Mechanistic Insights: The Basis for Regioselectivity

The synthesis of 4-Bromo-2,3,6-trimethylphenol is achieved through the electrophilic aromatic substitution (EAS) of 2,3,6-trimethylphenol. The regiochemical outcome of this reaction is primarily governed by the electronic and steric effects of the substituents already present on the benzene ring: the hydroxyl group (-OH) and the three methyl groups (-CH₃).

-

Activating and Directing Effects: Both the hydroxyl and methyl groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. They do so by donating electron density to the ring, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. All activating groups are ortho, para-directors.

-

The hydroxyl group is a strongly activating group due to the resonance effect (+M) of its lone pairs of electrons, which delocalize into the aromatic ring. This effect strongly directs incoming electrophiles to the positions ortho and para to it.

-

The methyl groups are weakly activating groups that donate electron density through an inductive effect (+I) and hyperconjugation.

-

In the case of 2,3,6-trimethylphenol, the positions ortho to the hydroxyl group (C2 and C6) are already occupied by methyl groups. Therefore, the powerful para-directing effect of the hydroxyl group overwhelmingly favors the substitution of the incoming electrophile (in this case, Br⁺) at the C4 position. The C5 position is meta to the hydroxyl group and is therefore electronically disfavored.

Experimental Protocol

This protocol is adapted from established procedures for the selective bromination of substituted phenols and is designed to favor the formation of the desired 4-bromo isomer.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (for a 10 mmol scale) | Notes |

| 2,3,6-Trimethylphenol | C₉H₁₂O | 136.19 | 1.36 g (10 mmol) | Starting material. Ensure high purity. |

| Bromine | Br₂ | 159.81 | 1.60 g (0.51 mL, 10 mmol) | Highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE). |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | Solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | For extraction. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | 50 mL | For neutralization. |

| Saturated Sodium Thiosulfate Solution | Na₂S₂O₃(aq) | - | 20 mL | To quench excess bromine. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | For drying the organic phase. |

| Hexane | C₆H₁₄ | 86.18 | For chromatography | For purification. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For chromatography | For purification. |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of 2,3,6-trimethylphenol in 20 mL of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Bromine: In a separate small beaker, dissolve 1.60 g (0.51 mL, 10 mmol) of bromine in 5 mL of glacial acetic acid. Transfer this solution to a dropping funnel. Add the bromine solution dropwise to the stirred solution of the phenol over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. The dropwise addition is crucial to control the exothermicity of the reaction and to minimize the formation of poly-brominated byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture into 100 mL of ice-cold water. Quench any unreacted bromine by adding saturated sodium thiosulfate solution dropwise until the orange color of bromine disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 50 mL of brine. Caution: Carbon dioxide evolution may occur during the bicarbonate wash; vent the separatory funnel frequently.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

-

Column Packing: Pack a glass column with silica gel using a slurry method with hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried powder onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Bromo-2,3,6-trimethylphenol as a solid.

-

Characterization

The identity and purity of the synthesized 4-Bromo-2,3,6-trimethylphenol should be confirmed by spectroscopic methods.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ar-H (5) | 6.8 - 7.0 | s | 1H | The sole aromatic proton, deshielded by the adjacent bromine. |

| -OH (1) | 4.5 - 5.5 | s (broad) | 1H | Chemical shift can vary with concentration and temperature. |

| -CH₃ (6) | 2.3 - 2.5 | s | 3H | Ortho to the hydroxyl and meta to the bromine. |

| -CH₃ (2) | 2.2 - 2.4 | s | 3H | Ortho to the hydroxyl and meta to the bromine. |

| -CH₃ (3) | 2.1 - 2.3 | s | 3H | Ortho to the bromine. |

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | 150 - 155 | Carbon bearing the hydroxyl group. |

| C-4 | 115 - 120 | Carbon bearing the bromine atom. |

| C-5 | 130 - 135 | Aromatic CH. |

| C-2 | 125 - 130 | Quaternary carbon with a methyl group. |

| C-3 | 130 - 135 | Quaternary carbon with a methyl group. |

| C-6 | 120 - 125 | Quaternary carbon with a methyl group. |

| -CH₃ (6) | 15 - 20 | Methyl carbon. |

| -CH₃ (2) | 12 - 17 | Methyl carbon. |

| -CH₃ (3) | 18 - 23 | Methyl carbon. |

Note: These are predicted values and the actual experimental data may vary. It is highly recommended to acquire and interpret the NMR spectra of the synthesized product to confirm its structure.

Other Analytical Techniques

-

Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch around 3200-3600 cm⁻¹ and C-Br stretch in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (214.00 g/mol for C₉H₁₁BrO) and show the characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling

-

2,3,6-Trimethylphenol: May cause skin and eye irritation. Handle with appropriate PPE.

-

Bromine: Is highly corrosive, toxic, and causes severe burns. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.

-

Glacial Acetic Acid: Is corrosive and can cause burns. Handle in a fume hood.

-

Dichloromethane: Is a suspected carcinogen. Handle in a fume hood and avoid inhalation.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Monitor the reaction by TLC to ensure completion. If necessary, extend the reaction time or slightly increase the temperature. |

| Loss of product during work-up or purification. | Ensure complete extraction by using an adequate amount of solvent. Be careful during the neutralization step to avoid product loss. Optimize the chromatography conditions. | |

| Formation of Poly-brominated Products | Reaction temperature too high or bromine added too quickly. | Maintain a low temperature (0-5 °C) during the bromine addition. Add the bromine solution slowly and dropwise. Use the stoichiometric amount of bromine. |

| Starting Material Remains | Insufficient brominating agent or short reaction time. | Ensure the correct stoichiometry of bromine is used. Extend the reaction time and monitor by TLC. |

Conclusion

This guide provides a comprehensive and practical protocol for the synthesis of 4-Bromo-2,3,6-trimethylphenol. By understanding the underlying principles of electrophilic aromatic substitution and carefully controlling the reaction conditions, researchers can achieve a high yield and purity of the desired product. The detailed steps for purification and characterization will ensure the quality of the synthesized compound for its use in further research and development activities.

laboratory scale synthesis of 4-Bromo-2,3,6-trimethyl-phenol

An Application Note for the Laboratory Scale Synthesis of 4-Bromo-2,3,6-trimethylphenol

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Bromo-2,3,6-trimethylphenol via electrophilic aromatic substitution. The protocol details a robust and selective method for the bromination of 2,3,6-trimethylphenol. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural instructions, mechanistic insights, safety protocols, and methods for product characterization.

Introduction and Scientific Background

4-Bromo-2,3,6-trimethylphenol is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a reactive hydroxyl group and a bromine atom, makes it a versatile building block for constructing more complex molecules with potential applications in medicinal chemistry and materials science.

The synthesis of this target molecule is achieved through the direct bromination of 2,3,6-trimethylphenol. This reaction is a classic example of electrophilic aromatic substitution (EAS), a fundamental process in organic chemistry. The reactivity and regioselectivity of the phenol ring are significantly influenced by the existing substituents.

Mechanistic Rationale: The Principles of Electrophilic Aromatic Substitution

The synthesis hinges on the high nucleophilicity of the phenol ring, which is strongly activated by the concerted effects of the hydroxyl (-OH) group and the three methyl (-CH₃) groups.

-

Activating Groups: The hydroxyl group is a powerful activating group due to the ability of its oxygen lone pairs to donate electron density into the aromatic π-system, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution.[1][2] Similarly, the methyl groups are weakly activating through an inductive effect.

-

Directing Effects: Both the hydroxyl and methyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.[2][3][4]

-

Regioselectivity: In 2,3,6-trimethylphenol, the C4 position (para to the hydroxyl group) is the most electronically activated and sterically accessible site for electrophilic attack. The C5 position is meta to the hydroxyl group and sterically hindered by adjacent methyl groups, making substitution at this site unfavorable. This inherent electronic and steric bias allows for a highly selective monobromination at the C4 position.

The reaction proceeds by the polarization of a bromine molecule (Br₂) by the electron-rich phenol ring, creating an electrophilic bromine species that is then attacked by the π-electrons of the ring.[5] To control the high reactivity of the activated phenol and prevent over-bromination (the formation of di- or tri-brominated products), the reaction is performed in a suitable solvent at a reduced temperature.[1][4]

Experimental Protocol: Synthesis of 4-Bromo-2,3,6-trimethylphenol

This protocol is designed for a laboratory scale synthesis yielding a high-purity product.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier Example |

| 2,3,6-Trimethylphenol | C₉H₁₂O | 136.19 | 2416-94-6 | ≥98% | Sigma-Aldrich |

| Bromine | Br₂ | 159.81 | 7726-95-6 | ≥99.5% | Fisher Scientific |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | ACS Grade | VWR |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | HPLC Grade | Sigma-Aldrich |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | ≥98% | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | ≥97% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade | VWR |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 7647-14-5 | ACS Grade | VWR |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

100 mL pressure-equalizing dropping funnel

-

Glass stopper and reflux condenser

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Filtration apparatus (Büchner funnel, filter flask)

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-Bromo-2,3,6-trimethylphenol.

Step-by-Step Synthesis Protocol

-

Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3,6-trimethylphenol (5.00 g, 36.7 mmol) in glacial acetic acid (50 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.97 mL, 6.16 g, 38.5 mmol, 1.05 eq) in glacial acetic acid (20 mL). Add this bromine solution dropwise to the stirred phenol solution over approximately 30 minutes, ensuring the internal temperature does not exceed 10 °C. A color change from clear to reddish-brown will be observed.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture into a beaker containing 150 mL of cold water and a 10% aqueous solution of sodium thiosulfate (approx. 50 mL, or until the red-brown color of bromine disappears).

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acetic acid, followed by saturated brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a minimal amount of hot hexanes. Filter the resulting crystals, wash with a small amount of cold hexanes, and dry under vacuum to afford pure 4-Bromo-2,3,6-trimethylphenol as a white to off-white solid.

Quantitative Data Summary

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2,3,6-Trimethylphenol | 136.19 | 5.00 g | 36.7 | 1.00 |

| Bromine | 159.81 | 1.97 mL (6.16 g) | 38.5 | 1.05 |

| Glacial Acetic Acid | 60.05 | 70 mL | - | Solvent |

| Product (Theoretical) | 215.09 | 7.90 g | 36.7 | - |

| Expected Yield | - | - | - | 80-90% |

Characterization of 4-Bromo-2,3,6-trimethylphenol

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~5.0-5.5 ppm (s, 1H, -OH)

-

δ ~6.9-7.1 ppm (s, 1H, Ar-H at C5)

-

δ ~2.4 ppm (s, 3H, Ar-CH₃)

-

δ ~2.2 ppm (s, 3H, Ar-CH₃)

-

δ ~2.1 ppm (s, 3H, Ar-CH₃)

-

-

FT-IR (ATR):

-

~3400-3550 cm⁻¹ (broad, O-H stretch)

-

~2850-3000 cm⁻¹ (C-H stretch, methyl)

-

~1450-1600 cm⁻¹ (C=C stretch, aromatic)

-

~550-650 cm⁻¹ (C-Br stretch)

-

-

Mass Spectrometry (EI):

-

Expected M⁺ peaks at m/z 214 and 216 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Safety and Handling Precautions

This procedure involves hazardous materials and must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE) must be worn at all times.

-